molecular formula C15H14N2OS B2380648 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione CAS No. 2380183-71-9

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione

Cat. No.: B2380648
CAS No.: 2380183-71-9
M. Wt: 270.35
InChI Key: KMHLICHLPCIJJQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 4-position and a methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione typically involves the condensation of 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent thionation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid. The thionation step can be achieved using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione stands out due to its unique combination of a quinazoline core and a thione group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(19)17-14/h2-9,14,16H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLICHLPCIJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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